

comparative iron chelation efficiency of enterobactin and deferoxamine

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Compound of Interest

Compound Name: *Enterobactin*

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A Head-to-Head Battle for Iron: Enterobactin vs. Deferoxamine

A comprehensive guide to the iron chelation efficiencies of two prominent siderophores, providing researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed methodologies.

In the critical process of iron acquisition and management, two chelators have distinguished themselves: the bacterial siderophore **Enterobactin** and the clinically utilized Deferoxamine. This guide provides an objective comparison of their iron chelation performance, drawing upon available experimental data to inform researchers in drug development and related fields.

At a Glance: Key Performance Indicators

The iron chelation efficiency of a compound is determined by several key parameters, including its binding affinity for iron, its ability to remove iron from host proteins like transferrin and ferritin, and its efficacy in promoting iron excretion in vivo.

Parameter	Enterobactin	Deferoxamine
Iron (Fe ³⁺) Binding Affinity (log K)	~52[1]	~30.6[2]
Iron Removal from Transferrin	Preferentially removes iron from the N-terminal site.[3]	Less effective at direct removal; often requires a shuttle mechanism.[4][5]
Iron Removal from Ferritin	Rapidly and efficiently removes iron.[6]	Removes iron, with a mechanism often involving autophagy.[7][8]
In Vivo Iron Clearance	Limited direct comparative data available.	Clinically used to promote urinary and fecal iron excretion.[9][10]

In-Depth Analysis: Iron Removal from Host Proteins

The ability of a chelator to access and sequester iron from the body's primary iron-binding proteins, transferrin and ferritin, is a crucial indicator of its potential therapeutic efficacy.

Transferrin Iron Removal

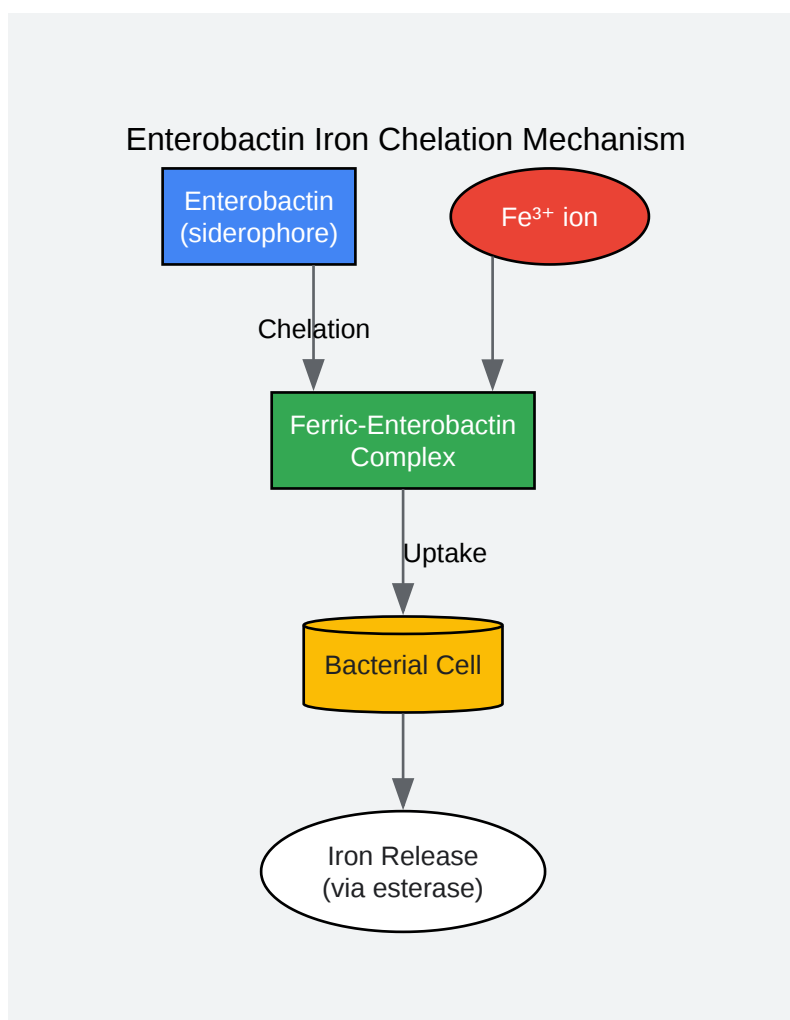
Enterobactin has been shown to directly remove iron from transferrin, with a preference for the N-terminal iron-binding site.[3] In contrast, deferoxamine is significantly less effective at directly mobilizing iron from transferrin.[4][5] Its clinical efficacy in this regard often relies on the presence of other small chelators that can act as intermediaries or "shuttles" to facilitate the transfer of iron from transferrin to deferoxamine.[5]

Ferritin Iron Removal

Enterobactin is highly efficient at removing iron from ferritin, the body's primary iron storage protein.[6] Studies have demonstrated its ability to rapidly release iron from the ferritin core. The mechanism of iron removal by deferoxamine from ferritin is more complex and has been shown to involve the induction of autophagy, a cellular process where components are degraded within lysosomes.[7][8] While effective, this indirect mechanism may have different kinetic profiles compared to the direct chelation by **enterobactin**.

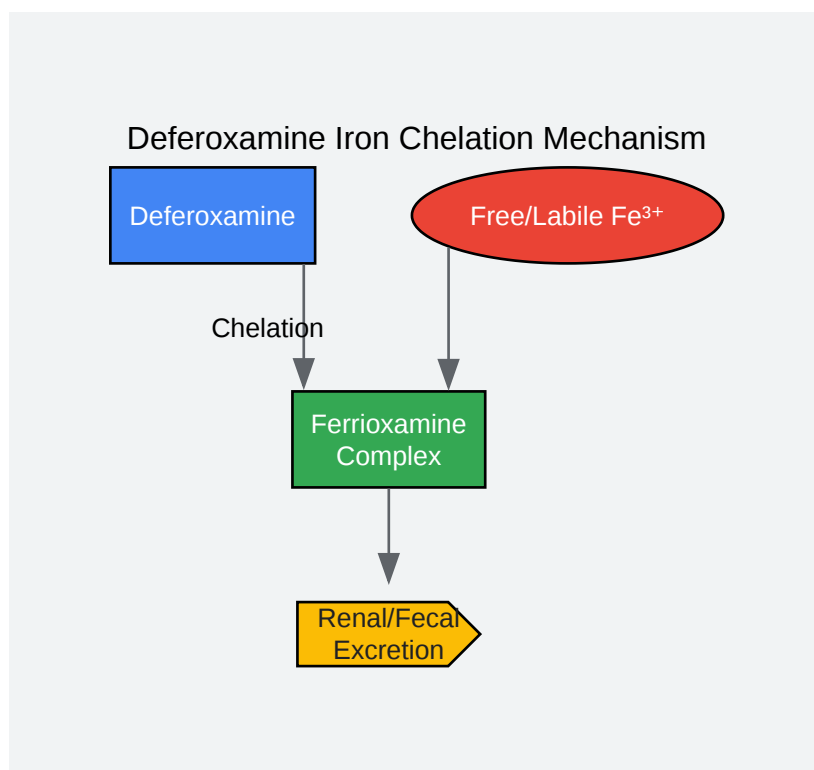
Visualizing the Mechanisms

To better understand the distinct ways in which these two chelators interact with iron, the following diagrams illustrate their chelation mechanisms and a general workflow for their comparative evaluation.



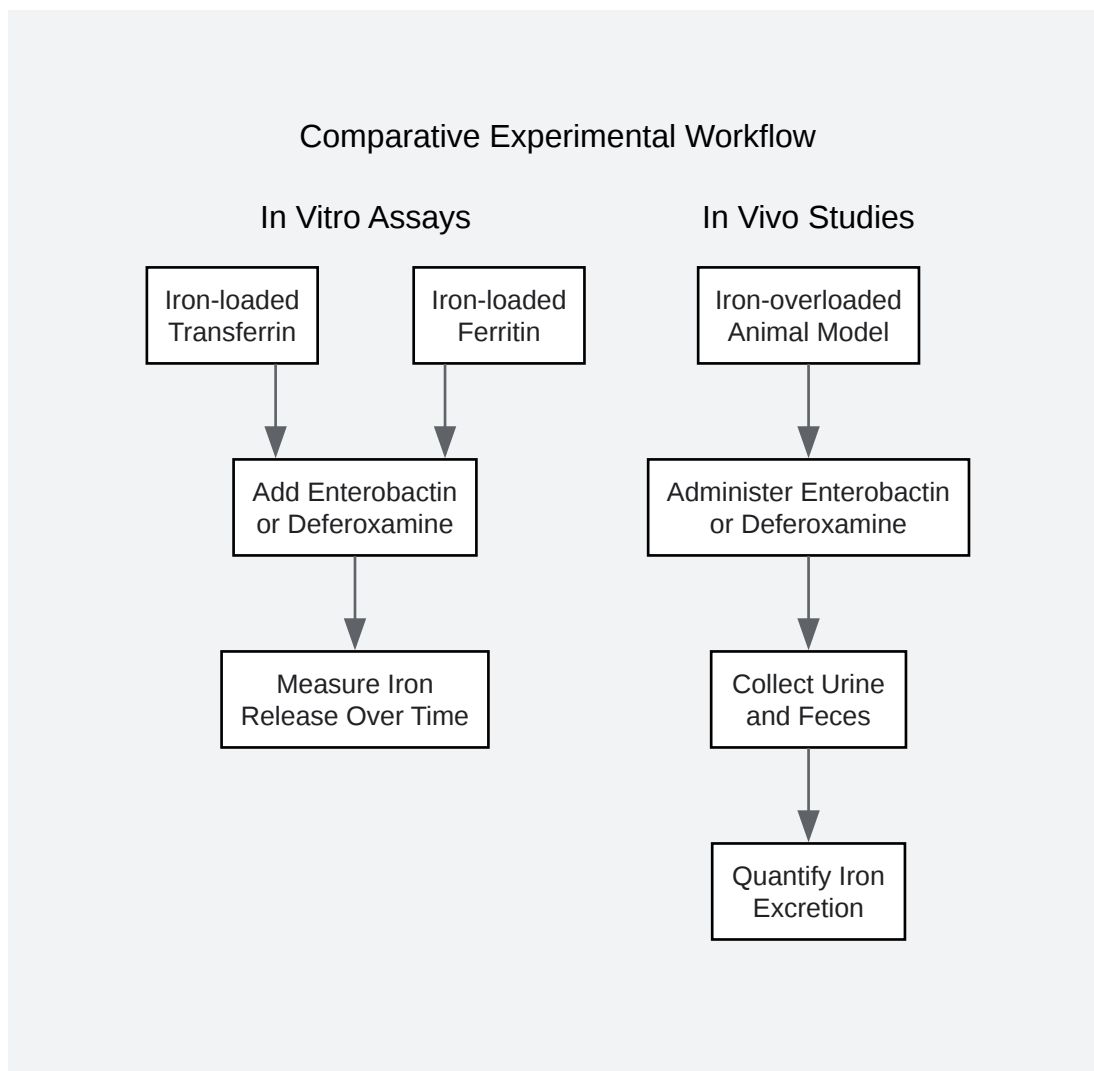
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Enterobactin's high-affinity iron chelation and cellular uptake mechanism.



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Deferoxamine chelates free iron, forming a complex that is excreted.



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